molecular formula C16H18ClN3O3S B144509 2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester CAS No. 910297-69-7

2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester

Cat. No. B144509
Key on ui cas rn: 910297-69-7
M. Wt: 367.9 g/mol
InChI Key: YOIQSIGOUCFFOS-UHFFFAOYSA-N
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Patent
US07622473B2

Procedure details

To a solution of compound 10a (2.21 g, 6 mmol) and 4,6-dichloro-2-methylpyrimidine (11a, 1.18 g, 7.2 mmol) in THF (30 mL) was added a solution of NaOBu-t in THF (30% w/w, 7.4 mL) at temperature between 10° C. to 18° C. The reaction mixture was stirred at 18° C. for 1.5 h. It was then cooled to 0° C. A solution of 1N HCl (14.0 mL) was added. The mixture then was partitioned between EtOAc and H2O (1:1, 200 mL). The organic phase was separated, and the aqueous layer was extracted with EtOAc (100 mL). The combined extracts were concentrated in vacuo. The residue was subjected to a flash column using 50% EtOAc in hexane to give crude compound 12a which was triturated with 10% EtOAc in hexane to give compound 12a (1.95 g, 66% yield). 1H NMR (500 MHz, CDCl3) δ 1.19 (s, 9H), 2.73 (s, 3H), 5.12 (s, 2H), 6.93 (s, 1H), 7.21-7.49 (m, 3H), 8.21 (s, 1H), 8.98 (s, 1H).
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
[Compound]
Name
NaOBu-t
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
7.4 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[C:10]=1[NH:16][C:17]([C:19]1[S:23][C:22]([NH2:24])=[N:21][CH:20]=1)=[O:18])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[Cl:25][C:26]1[CH:31]=[C:30](Cl)[N:29]=[C:28]([CH3:33])[N:27]=1.Cl>C1COCC1>[C:1]([O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[C:10]=1[NH:16][C:17]([C:19]1[S:23][C:22]([NH:24][C:30]2[CH:31]=[C:26]([Cl:25])[N:27]=[C:28]([CH3:33])[N:29]=2)=[N:21][CH:20]=1)=[O:18])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
2.21 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)OCC1=C(C(=CC=C1)Cl)NC(=O)C1=CN=C(S1)N
Name
Quantity
1.18 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)C
Name
NaOBu-t
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
7.4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
18 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 18° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to 0° C
CUSTOM
Type
CUSTOM
Details
The mixture then was partitioned between EtOAc and H2O (1:1, 200 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined extracts were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude compound 12a which
CUSTOM
Type
CUSTOM
Details
was triturated with 10% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C(C)(C)C)(=O)OCC1=C(C(=CC=C1)Cl)NC(=O)C1=CN=C(S1)NC1=NC(=NC(=C1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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